8-Bromo-5-chloroquinolin-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-chloroquinolin-2-amine typically involves the bromination and chlorination of quinoline derivatives. One common method is the bromination of 5-chloroquinolin-2-amine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may include crystallization, distillation, and other separation techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-chloroquinolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted quinolines depending on the nucleophile or electrophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Scientific Research Applications
8-Bromo-5-chloroquinolin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-5-chloroquinolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to bacterial cell death . In anticancer research, it may induce apoptosis in cancer cells by interacting with specific signaling pathways and proteins .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-8-chloroquinolin-2-amine
- 8-Chloro-5-bromoquinolin-2-amine
- 5,8-Dibromoquinolin-2-amine
Uniqueness
8-Bromo-5-chloroquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms on the quinoline ring enhances its reactivity and potential for further functionalization .
Properties
IUPAC Name |
8-bromo-5-chloroquinolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-6-2-3-7(11)5-1-4-8(12)13-9(5)6/h1-4H,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAJKXKDCFDOJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)Cl)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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